富维司坦杂质 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulvestrant Impurity 3 is a chemical compound associated with the drug Fulvestrant, which is used to treat hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells. Impurities like Fulvestrant Impurity 3 are by-products or degradation products that can form during the synthesis, storage, or administration of the drug.

科学研究应用

Fulvestrant Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in Fulvestrant formulations . In biology and medicine, it helps researchers understand the stability and degradation pathways of Fulvestrant, which is crucial for ensuring the safety and efficacy of the drug . Additionally, studying impurities like Fulvestrant Impurity 3 can provide insights into the drug’s pharmacokinetics and pharmacodynamics .

作用机制

- Unlike some other anti-estrogen therapies, Fulvestrant Impurity 3 has no agonist effects on the ER .

- Fulvestrant Impurity 3 achieves its anti-estrogen effects through two separate mechanisms:

- Its pharmacokinetic properties impact its bioavailability, distribution, metabolism, and elimination .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

生化分析

Cellular Effects

Fulvestrant has been shown to block the action of estrogen on cancer cells, slowing down or arresting some breast tumors that need estrogen to grow

Molecular Mechanism

Fulvestrant works by binding to estrogen receptors and downregulating them, preventing estrogen from binding to these receptors

Temporal Effects in Laboratory Settings

A stability-indicating method has been developed for the quantification of Fulvestrant in oil-based injection formulations . This could potentially be applied to study the stability and degradation of Fulvestrant Impurity 3 over time.

Dosage Effects in Animal Models

The effects of different dosages of Fulvestrant Impurity 3 in animal models have not been studied. Fulvestrant has shown antitumor efficacy in preclinical models of breast cancer at doses lower than those historically used . Similar studies could be conducted with Fulvestrant Impurity 3 to determine its dosage effects.

Metabolic Pathways

Fulvestrant is known to undergo metabolism involving combinations of several biotransformation pathways analogous to those of endogenous steroids

Transport and Distribution

Fulvestrant is administered intramuscularly , suggesting it may be distributed via the circulatory system

Subcellular Localization

Fulvestrant is known to bind to estrogen receptors, which are located in the nucleus of cells

准备方法

The preparation of Fulvestrant Impurity 3 involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main active ingredient, Fulvestrant . The synthesis typically involves the use of solvents like methanol and dimethylformamide (DMF), and the reaction conditions are carefully controlled to ensure the purity and stability of the compound .

化学反应分析

Fulvestrant Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and orthophosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions may yield alcohol derivatives .

相似化合物的比较

Fulvestrant Impurity 3 can be compared with other impurities and related compounds in the Fulvestrant family. Some similar compounds include:

- Fulvestrant Impurity A (7β-Fulvestrant)

- Fulvestrant Impurity B (Fulvestrant 9-Sulfone)

- Fulvestrant Impurity C (7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol)

- Fulvestrant Impurity D (7,7′-Nonane-1,9-diylbis[estra-1,3,5(10)-triene-3,17β-diol])

- Fulvestrant Impurity E (∆6-Fulvestrant)

- Fulvestrant Impurity F (6-Keto Fulvestrant)

Each of these impurities has unique structural features and chemical properties that distinguish them from Fulvestrant Impurity 3. For example, Fulvestrant Impurity B contains a sulfone group, while Fulvestrant Impurity E has a double bond in the steroidal backbone . These differences can affect their chemical reactivity, stability, and biological activity.

属性

CAS 编号 |

1621885-81-1 |

|---|---|

分子式 |

C30H44O7S |

分子量 |

548.74 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

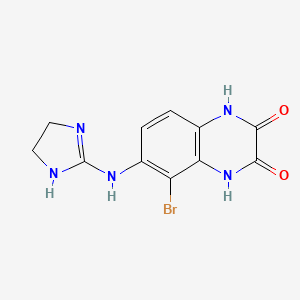

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)